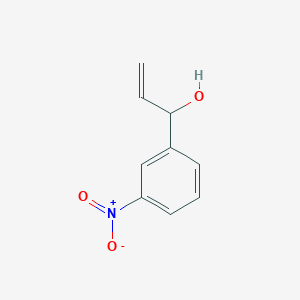

1-(3-Nitrophenyl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

1-(3-nitrophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h2-6,9,11H,1H2 |

InChI Key |

LHZGOXQNLMWPFD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=CC=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by a rearrangement to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitro group can yield amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of 3-nitrobenzaldehyde or 3-nitrobenzoic acid.

Reduction: Formation of 3-aminophenylprop-2-en-1-ol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)prop-2-en-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: Studied for its nonlinear optical properties, making it a candidate for use in optical devices.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)prop-2-en-1-ol involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The compound’s ability to participate in electrophilic and nucleophilic reactions also contributes to its diverse activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 1-(3-Nitrophenyl)prop-2-en-1-ol and related compounds:

Key Observations:

- Functional Group Impact: The propenol group in this compound enhances nucleophilicity compared to ketone-containing analogs (e.g., chalcones in ). However, chalcones exhibit stronger π-conjugation, affecting UV-Vis absorption and redox behavior.

- Stereochemical Outcomes : Asymmetric hydrogenation of 1-(3-nitrophenyl)ethan-1-one yields (S)-1-(3-nitrophenyl)ethan-1-ol with high enantiomeric excess (99% ee), highlighting the role of catalysts in stereoselectivity .

Reactivity Trends:

- The propenol group in this compound undergoes oxidation to form α,β-unsaturated ketones, whereas chalcones (already ketones) participate in Michael additions .

- Nitro groups facilitate electrophilic aromatic substitution but may reduce stability under reducing conditions compared to halogenated analogs (e.g., 1-(3-fluorophenyl)prop-2-yn-1-ol in ).

Physicochemical Properties

- Boiling Points and Mass Spectrometry: Prop-2-en-1-ol derivatives (e.g., this compound) and propynol analogs (e.g., 3-phenyl-2-propyn-1-ol) have similar molecular weights (~132–267 g/mol), complicating differentiation via mass spectrometry alone .

- Solubility : Methoxy- and benzodioxole-substituted chalcones () exhibit lower aqueous solubility than this compound due to increased hydrophobicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Nitrophenyl)prop-2-en-1-ol?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation or nucleophilic addition. For example, reacting 3-nitrobenzaldehyde with vinyl Grignard reagents in anhydrous THF at low temperatures (-78°C) under nitrogen atmosphere. Reaction progress is monitored via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3), followed by purification using silica gel chromatography. Yield optimization requires strict moisture control and stoichiometric equivalence of reactants .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use combined ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) to resolve allylic protons (δ 4.5–5.5 ppm) and nitro group signals (δ 8.0–8.5 ppm). FT-IR confirms hydroxyl (ν ~3400 cm⁻¹) and nitro (ν ~1520, 1350 cm⁻¹) stretches. UV-Vis spectroscopy (λmax ~270–300 nm) identifies conjugation in the enol system. Mass spectrometry (ESI-MS) provides molecular ion confirmation (m/z ~193) .

Q. How should this compound be stored to maintain stability?

- Methodology : Store under inert atmosphere (argon) at -20°C with 3Å molecular sieves to prevent hydrolysis. Avoid light exposure due to nitro group photoreactivity. Thermal gravimetric analysis (TGA) indicates decomposition onset >150°C. For long-term storage, lyophilization in amber vials is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic properties of this compound?

- Methodology : Employ B3LYP/6-311++G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5–5.5 eV) and electrostatic potential surfaces. Solvent effects (e.g., DMSO) are incorporated via PCM models. Validate computed vibrational frequencies (IR) and chemical shifts (NMR) against experimental data to refine functional group interactions .

Q. What crystallographic strategies resolve ambiguities in the molecular geometry of this compound?

- Methodology : Use SHELXL for refinement, applying TWIN/BASF commands to address twinning. Collect high-resolution data (d < 0.8 Å) at 100 K to resolve bond angles (e.g., C-OH ~109.5°) and torsional strain in the allylic system. Hydrogen atom positions are refined using riding models with ISOR constraints .

Q. How can hydrogen bonding patterns in crystalline this compound be systematically analyzed?

- Methodology : Apply Etter’s graph set analysis to categorize motifs (e.g., R₂²(8) for hydroxyl-nitro interactions). Topological analysis (AIM) identifies bond critical points, while Hirshfeld surfaces quantify intermolecular contacts (e.g., O···H interactions ~25% of surface area) .

Q. What in vitro assays evaluate the bioactivity of this compound derivatives?

- Methodology : Perform enzyme inhibition assays (e.g., COX-2 at 10 µM) with IC₅₀ determination via fluorometric detection. Pair with molecular docking (AutoDock Vina) to predict binding affinities. Cytotoxicity is assessed using MTT assays in cancer cell lines (e.g., HeLa), with ROS generation measured via DCFH-DA probes .

Q. How should researchers address discrepancies in synthetic yields or spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.